molecular formula C17H18N2O2S B12454672 2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12454672
M. Wt: 314.4 g/mol
InChI Key: OSCXEKGOMNTQKG-UHFFFAOYSA-N
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Description

2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-d]pyrimidinone core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thieno[2,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the ethyl and hydroxyethyl groups: These groups can be introduced via alkylation and subsequent functional group transformations.

    Attachment of the 4-methylphenyl group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, to attach the aromatic ring to the core structure.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidinone core or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

Scientific Research Applications

2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic uses could include anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar compounds to 2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one include other thieno[2,3-d]pyrimidinone derivatives These compounds may share similar core structures but differ in their substituents, leading to variations in their biological activity and applications

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H18N2O2S/c1-3-14-18-16-15(17(21)19(14)8-9-20)13(10-22-16)12-6-4-11(2)5-7-12/h4-7,10,20H,3,8-9H2,1-2H3

InChI Key

OSCXEKGOMNTQKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=CS2)C3=CC=C(C=C3)C)C(=O)N1CCO

Origin of Product

United States

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